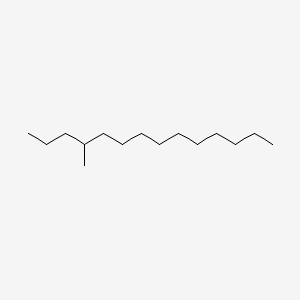

4-Methyltetradecane

Description

Significance of Branched Alkanes in Natural and Engineered Systems

Branched alkanes are hydrocarbons that contain only carbon and hydrogen atoms with single bonds, and they feature a branching carbon chain. openstax.org They are integral components of many biological and industrial systems.

In the natural world, branched alkanes, including methyl-branched varieties, are found in the cuticular waxes of plants and insects. nih.govresearchgate.net This waxy layer serves as a protective barrier, preventing water loss and shielding organisms from environmental stressors like UV radiation. nih.govresearchgate.net In insects, these cuticular hydrocarbons also play a critical role in chemical communication, acting as pheromones and kairomones that mediate social interactions and behaviors. peercommunityjournal.orgpnas.org For example, 4-methylpentadecane (B1194738) and 4-methylhexadecane (B1606633) have been identified as semiochemicals in various insect species. pherobase.compherobase.com

In engineered systems, branched alkanes are significant components of fuels like gasoline and diesel. copernicus.org Their branched structure influences combustion properties, and the presence of specific isomers can affect fuel efficiency and emissions. nih.govbess-sci.com For instance, gasoline with a high proportion of isoalkanes (a type of branched alkane) can burn more cleanly than conventional gasoline. nih.gov Branched alkanes are also used as solvents, particularly in the paint and coating industry, and as additives in cosmetics, detergents, and plastics.

Overview of Isomeric Complexity within Alkanes

Alkanes are saturated hydrocarbons with the general formula CnH2n+2. wikipedia.org For alkanes with more than three carbon atoms, the atoms can be arranged in different ways, leading to the formation of structural isomers. wikipedia.org Isomers are molecules that have the same molecular formula but different structural arrangements of their atoms. solubilityofthings.com

This isomeric complexity increases rapidly with the number of carbon atoms. wikipedia.org For instance, while there is only one possible structure for methane (B114726) (CH4), ethane (B1197151) (C2H6), and propane (B168953) (C3H8), there are two isomers for butane (B89635) (C4H10): n-butane and isobutane. openstax.org For pentane (B18724) (C5H12), there are three isomers: n-pentane, isopentane, and neopentane. numberanalytics.com

The different arrangements of atoms in isomers result in different physical and chemical properties. solubilityofthings.com For example, branched alkanes tend to have lower boiling points than their straight-chain counterparts because their more compact shape reduces the surface area for intermolecular forces. numberanalytics.com

Table 1: Isomeric Complexity of Simple Alkanes

| Molecular Formula | Number of Carbon Atoms | Number of Possible Isomers |

| CH4 | 1 | 1 |

| C2H6 | 2 | 1 |

| C3H8 | 3 | 1 |

| C4H10 | 4 | 2 |

| C5H12 | 5 | 3 |

| C6H14 | 6 | 5 |

| C7H16 | 7 | 9 |

This table illustrates the rapid increase in the number of possible isomers as the number of carbon atoms in an alkane molecule increases.

Rationale for Dedicated Research on 4-Methyltetradecane and its Related Isomers

This compound (C15H32) is a specific branched alkane that warrants dedicated research for several reasons. As a component of complex hydrocarbon mixtures in both biological and industrial contexts, understanding its specific properties is crucial.

In the context of chemical ecology, the precise structure of methyl-branched alkanes, including the position of the methyl group, can be critical for their function as semiochemicals. pnas.org Research on isomers like this compound helps to elucidate the structure-activity relationships of these signaling molecules. For instance, it has been detected in the volatile organic compounds emitted by the brown marmorated stink bug (Halyomorpha halys). openagrar.de

From an industrial and environmental perspective, identifying and quantifying individual isomers like this compound in petroleum products is important for quality control and for understanding the environmental fate of these compounds. bess-sci.complymouth.ac.uk The study of such isomers contributes to a better understanding of the complex composition of fuels and their potential environmental impact. plymouth.ac.uk

Current State of Knowledge and Research Gaps Pertaining to this compound

Current knowledge about this compound is primarily based on its identification in various natural and synthetic mixtures. Its basic physicochemical properties have been determined, and analytical methods for its detection have been developed.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C15H32 | |

| Molecular Weight | 212.41 | g/mol |

| Boiling Point | ~253 - 263.8 | °C |

| Melting Point | ~ -11 | °C |

| Density | ~0.770 - 0.8 | g/cm³ |

Data sourced from various chemical databases. chemsrc.comchemeo.comnih.gov

Despite this, there are still significant research gaps. While its presence in some insect species has been noted, its specific biological function often remains unclear. openagrar.de Further research is needed to determine its precise role as a semiochemical and its importance in the chemical ecology of various organisms.

In the field of environmental science, more research is required to understand the biodegradation pathways and environmental persistence of this compound and its isomers. While it is known that branched alkanes can be biodegraded, the specific mechanisms and rates for this compound are not well-established. researchgate.net Additionally, while methods for its synthesis exist, such as through alkylation reactions, further development of efficient and selective synthetic routes is an ongoing area of research.

Structure

3D Structure

Properties

IUPAC Name |

4-methyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVMHPMCNRGCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334272 | |

| Record name | 4-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-24-2 | |

| Record name | 4-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyltetradecane and Its Positional Isomers

Alkylation Approaches for Branched Alkane Synthesis

Alkylation reactions represent a fundamental strategy for constructing branched alkanes by forming new carbon-carbon bonds. mt.com These methods involve the attachment of an alkyl group to a substrate molecule, which can be an alkene, an organometallic compound, or another species capable of nucleophilic or electrophilic attack. mt.com The choice of reagents and reaction conditions is paramount in directing the regioselectivity of the alkylation to produce the desired isomer.

Exploration of Alkylation Reactions for Introducing Methyl Branches

The introduction of a methyl group onto a long hydrocarbon chain can be achieved through various alkylation strategies. One common approach involves the use of organometallic reagents, such as organolithium or Grignard reagents, which act as potent nucleophiles. For instance, 4-methyltetradecane can be conceptually synthesized by reacting a suitable organometallic species with a substrate containing the remaining portion of the carbon skeleton. A described method for preparing this compound involves the reaction of n-butyllithium with bromotetradecane, although this would actually yield octane (B31449) and other products, not the target molecule. A more plausible, though not explicitly detailed, approach would involve a decyl Grignard reagent reacting with 2-pentanone, followed by dehydration and hydrogenation.

Another powerful technique is the Friedel-Crafts alkylation, which typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. mt.commasterorganicchemistry.com While this is primarily used for aromatic substitution, variations of this reaction can be adapted for alkane synthesis, often by starting with an aromatic precursor that is later hydrogenated.

More modern methods have been developed for the hydro-alkylation of alkenes. For example, the reaction of an alkene with an alkyl chloroformate in the presence of ethylaluminum sesquichloride can lead to the formation of a branched alkane. uni-oldenburg.de This method provides a direct way to add an alkyl group across a double bond. uni-oldenburg.de

The synthesis of very long-chain branched alkanes has also been accomplished using dithiane chemistry. This involves the alkylation of a 1,3-dithiane (B146892) derivative, which serves as a masked carbonyl group, followed by desulfurization to yield the alkane. This method offers a versatile route to a wide range of complex alkanes.

Specificity of Reagents and Reaction Conditions in Methyltetradecane Synthesis

The synthesis of a specific positional isomer like this compound requires careful selection of reagents to ensure the methyl group is introduced at the correct position. For example, using a Grignard-based approach, one could theoretically react propylmagnesium bromide with undecan-2-one. The resulting tertiary alcohol would then need to be dehydrated and the subsequent alkene mixture hydrogenated to yield this compound. The challenge in such a sequence lies in controlling the dehydration step to favor the desired alkene isomer and avoid rearrangements.

The conditions for these reactions are critical. Grignard reactions, for instance, must be carried out in anhydrous ether solvents to stabilize the organomagnesium reagent. unacademy.com The temperature of the reaction can also influence the outcome, with lower temperatures often favoring cleaner reactions.

In catalytic processes like hydroisomerization, the choice of catalyst and reaction conditions (temperature, pressure, hydrogen concentration) dictates the distribution of branched isomers. mdpi.com Zeolite catalysts are commonly used due to their shape-selective properties, which can favor the formation of certain isomers. chemguide.co.ukessentialchemicalindustry.org

Table 1: Overview of Synthetic Approaches for Branched Alkanes

| Synthetic Method | Reagents/Catalysts | Key Intermediates | Target Products |

| Grignard Synthesis | Alkyl/Aryl Magnesium Halide, Ketone/Aldehyde | Tertiary/Secondary Alcohol | Branched Alkanes (after dehydration/hydrogenation) |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl3), Arene | Carbocation | Alkyl-substituted Arenes (precursors to branched alkanes) masterorganicchemistry.com |

| Hydro-alkylation of Alkenes | Alkyl Chloroformate, Ethylaluminum Sesquichloride | Carbocation | Saturated Branched Alkanes uni-oldenburg.de |

| Dithiane Alkylation | 1,3-Dithiane, Alkyl Halides, n-Butyllithium | Dithianyl Anion | Long-chain Branched Alkanes |

| Catalytic Hydroisomerization | n-Alkanes, Bifunctional Catalysts (e.g., Pt/Zeolite) | Carbocation on Acid Sites | Mixture of Branched Alkane Isomers mdpi.com |

Catalytic Synthesis Routes and Mechanistic Investigations

Catalytic methods are indispensable in both the large-scale industrial production and the fine chemical synthesis of branched alkanes. These routes often involve the rearrangement of linear alkanes or the saturation of unsaturated precursors over a catalyst.

Application of Catalytic Hydrogenation Methods for Branched Alkanes

Catalytic hydrogenation is a crucial final step in many synthetic sequences leading to branched alkanes. usm.my It is used to saturate carbon-carbon double bonds in alkenes, which are often intermediates in the synthesis of alkanes from carbonyl compounds or via elimination reactions. plymouth.ac.uk Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. plymouth.ac.ukrsc.org

For example, if this compound were synthesized from an unsaturated precursor like 4-methyltetradec-x-ene (where 'x' denotes the position of the double bond), catalytic hydrogenation would be employed to reduce the double bond and form the final saturated alkane. The reaction is typically carried out under an atmosphere of hydrogen gas, with the catalyst suspended in a suitable solvent. usm.my This method is highly efficient and generally proceeds with high yield. usm.my

In the context of producing high-quality fuels, hydrogenation is used to saturate olefins and aromatics, and to open naphthenic rings, leading to a higher proportion of desirable iso-paraffins. usm.my

Grignard and Analogous Methods in Complex Alkane Synthesis

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. leah4sci.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, most commonly a carbonyl compound like an aldehyde or a ketone. leah4sci.com The reaction with an aldehyde yields a secondary alcohol, while a ketone gives a tertiary alcohol. leah4sci.com

To synthesize a complex branched alkane, one can design a retrosynthetic pathway that disconnects the molecule at a strategic C-C bond, leading back to a Grignard reagent and a carbonyl compound. For the synthesis of an H-branched alkane, a Grignard reagent can be added to a ketone, producing a tertiary alcohol which is then dehydrated and hydrogenated. plymouth.ac.uk The synthesis of very long-chain Y-shaped alkanes has also been achieved using Grignard reactions in combination with other methods. researchgate.net

The versatility of the Grignard reaction allows for the construction of a wide variety of branched structures, depending on the choice of the Grignard reagent and the carbonyl substrate. leah4sci.com

Redox Reactions for Alkane Chain Elongation and Branching (e.g., Ketone Reduction Analogues)

Redox reactions, particularly the reduction of carbonyl groups, are fundamental to the synthesis of alkanes. The Clemmensen reduction and the Wolff-Kishner reduction are two classical methods for the direct conversion of a ketone or an aldehyde to a methylene (B1212753) group (-CH2-). unacademy.comorganic-chemistry.org

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.org It is particularly effective for reducing aryl-alkyl ketones, such as those formed in Friedel-Crafts acylations. wikipedia.org The Wolff-Kishner reduction uses hydrazine (B178648) (N2H4) and a strong base, typically in a high-boiling solvent like ethylene (B1197577) glycol. organic-chemistry.orgjove.com This method is suitable for substrates that are sensitive to strong acid. organic-chemistry.org

These reduction methods can be used to remove a carbonyl group that was strategically placed to facilitate chain elongation or branching. For instance, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a common two-step sequence for achieving the alkylation of an aromatic ring, which can then be hydrogenated to a cycloalkane or undergo ring-opening to form a branched alkane. wikipedia.orgmasterorganicchemistry.com The synthesis of 2-methyltetradecane (B74470) has been noted to involve ketone redox reactions, potentially through the reduction of a suitable hexadecanone isomer. vulcanchem.com

Enantioselective Synthesis and Stereochemical Control

The molecular structure of this compound features a chiral center at the fourth carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-methyltetradecane and (S)-4-methyltetradecane. The control of this stereochemistry is a critical aspect of its synthesis, particularly when the compound is intended for applications where biological activity is dependent on a specific stereoisomer, such as in the study of insect pheromones. pnas.org The absolute stereochemistry of methyl-branched hydrocarbons is often conserved across different insect orders, highlighting the biological importance of producing the correct enantiomer. pnas.org

While specific documented enantioselective syntheses for this compound are not extensively reported in readily available literature, established principles of asymmetric synthesis are applicable. These methods aim to create one enantiomer in excess over the other.

Key Asymmetric Strategies:

Chiral Catalysis: Modern synthetic chemistry offers powerful tools for stereochemical control. chinesechemsoc.org Chiral catalysts, such as those based on transition metals (e.g., palladium, cobalt) or organocatalysts, can direct the formation of a specific stereocenter. chinesechemsoc.orgrsc.org For instance, photocatalytic approaches using chiral N-heterocyclic carbene (NHC) catalysts or the combination of chiral Lewis acids with photoredox catalysis have shown high enantioselectivity in forming C(sp³)–C(sp³) bonds, a key step in constructing branched alkanes. chinesechemsoc.org

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, has proven effective for the stereoselective alkylation of substrates like glycinate (B8599266) Schiff bases. organic-chemistry.org This methodology allows for the construction of β-branched amino acid derivatives with high enantio- and diastereoselectivities, and the underlying principles of guiding an alkylating agent to a specific face of a molecule are relevant to the synthesis of chiral alkanes. organic-chemistry.org

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. By leveraging a pre-existing stereocenter, a synthetic sequence can be designed to build the target molecule, in this case, this compound, while retaining the initial chirality.

Challenges in Scalability, Yield Optimization, and Byproduct Minimization

Moving a synthetic procedure from a laboratory bench to a larger scale presents significant challenges related to maintaining yield, purity, and safety. A common and illustrative method for synthesizing this compound is the Grignard reaction, which involves the coupling of an alkyl-magnesium halide with an alkyl halide. wikipedia.org For example, reacting decylmagnesium bromide with 2-bromobutane (B33332) could theoretically yield the target compound. However, this and other related methods are subject to several challenges.

Common Synthetic Challenges:

| Challenge | Description | Impact on this compound Synthesis |

| Yield Optimization | Grignard reagents are highly basic and can act as reducing agents, leading to side reactions that consume starting materials and lower the yield of the desired product. echemi.com The Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with R₂Mg and MgX₂, can also affect the concentration of the active nucleophilic species. echemi.com | The reaction of a Grignard reagent with an alkyl halide can be inefficient. echemi.com Alternative methods like the Corey-House synthesis, which uses lithium dialkylcuprates, are often preferred as organocuprates are less basic and undergo fewer side reactions. echemi.com |

| Byproduct Minimization | The high basicity of Grignard reagents can promote elimination reactions, especially with secondary alkyl halides, leading to the formation of alkenes as byproducts. acs.org Wurtz-type coupling, where the Grignard reagent reacts with itself or the starting alkyl halide, can also occur, producing symmetrical alkanes. | Using 2-bromobutane as a reactant could lead to the formation of butenes via elimination. Dimerization of the decylmagnesium bromide would produce eicosane, while its reaction with unreacted magnesium could lead to other coupling byproducts. |

| Scalability | Grignard reactions are often highly exothermic and extremely sensitive to moisture and air. wikipedia.orgleah4sci.com Managing heat dissipation on a large scale requires specialized reactors and cooling systems. The use of volatile and flammable ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) also poses significant safety and handling risks in an industrial setting. leah4sci.com | Transferring the synthesis to a larger scale requires robust process controls to manage temperature and maintain an inert atmosphere, increasing operational complexity and cost. |

Purification Strategies for Synthetic this compound from Complex Mixtures

Following synthesis, the crude product is a mixture containing the target this compound, unreacted starting materials, catalysts, and various byproducts. A multi-step purification strategy is essential to isolate the compound with high purity.

Advanced Chromatographic Purification Techniques

Chromatography is the primary method for separating alkanes from more polar compounds and from each other based on differences in physical properties.

| Technique | Principle of Separation | Application for this compound Purification |

| Silica (B1680970) Gel/Alumina Column Chromatography | Adsorption chromatography separates compounds based on their polarity. Nonpolar compounds like alkanes have weak interactions with the stationary phase (silica or alumina) and elute quickly with nonpolar solvents (e.g., n-hexane). frontiersin.orgresearchgate.net | This is a fundamental step to separate the entire hydrocarbon fraction (alkanes and alkenes) from more polar byproducts, unreacted polar starting materials (if any), and dissolved metal salts. frontiersin.org |

| Argentation (Silver Nitrate) Chromatography | This technique uses silica gel impregnated with silver nitrate. The silver ions form reversible complexes with the pi electrons of double and triple bonds, causing unsaturated compounds like alkenes to be retained on the column longer than saturated alkanes. plymouth.ac.ukunl.edu | Argentation chromatography is highly effective for separating the desired this compound (an alkane) from any alkene byproducts that may have formed during the synthesis. plymouth.ac.ukunl.edu |

| Gas Chromatography (GC) | In analytical GC, compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. frontiersin.orgunl.edu Branched alkanes generally have lower retention times than their straight-chain counterparts with the same carbon number. frontiersin.org Preparative GC can be used to isolate small amounts of pure compounds. | Analytical GC coupled with Mass Spectrometry (GC-MS) is crucial for identifying the components of the synthetic mixture and assessing the purity of the final product. plymouth.ac.uk However, a known challenge is that different branched alkanes can have very similar retention times, making complete separation difficult. unl.edu |

| Accelerated Solvent Extraction (ASE) | ASE, a form of pressurized fluid extraction, can be adapted for simultaneous extraction and separation by using a layered cell containing both the sample and a sorbent like silica gel. researchgate.net | This method can streamline the initial extraction and purification, separating n-alkanes from other lipid classes directly from a complex matrix, reducing solvent use and time. researchgate.net |

Post-Reaction Treatment for Catalyst Removal

The removal of residual catalysts and reagents is a critical final step in purification. The method depends on the type of catalyst used in the synthesis.

| Catalyst/Reagent Type | Removal Method |

| Grignard Reagents and Magnesium Salts | The standard procedure is an acidic workup. After the reaction is complete, the mixture is quenched by adding an aqueous acid solution (e.g., dilute HCl or NH₄Cl). wiley-vch.de This protonates and destroys any remaining Grignard reagent and converts the magnesium halide byproducts (MgX₂) into water-soluble salts, which are then removed in the aqueous phase during a liquid-liquid extraction. leah4sci.comwiley-vch.de |

| Palladium on Carbon (Pd/C) | Used for hydrogenation reactions to reduce alkenes or alkynes to alkanes. organic-chemistry.org As a heterogeneous catalyst, Pd/C is insoluble in the reaction mixture and can be effectively removed by simple filtration through a pad of a filter aid like Celite. organic-chemistry.org |

| Homogeneous Transition Metal Catalysts (e.g., CoCl₂, NiCl₂) | These catalysts are dissolved in the reaction medium. Removal often involves aqueous washes, precipitation of the metal as an insoluble salt (e.g., sulfide (B99878) or hydroxide), or the use of specialized solid-phase scavengers that bind to the metal, allowing it to be filtered off. |

Advanced Analytical Characterization and Isomer Differentiation

Chromatographic Techniques for Separation and Quantification of 4-Methyltetradecane

Chromatography is the cornerstone for separating this compound from complex mixtures and distinguishing it from closely related isomers. The choice of technique depends on the sample matrix and the specific analytical goal, such as quantification or high-resolution fractionation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. alwsci.com This hyphenated technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.comchula.ac.th It is particularly effective for identifying and quantifying the compound in complex matrices such as petroleum products, biological samples, and environmental extracts. mdpi.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column before being detected and identified by the mass spectrometer. ncat.edu

Confirming the identity of a peak as this compound in a complex chromatogram relies on a two-pronged approach: matching its retention time and its mass spectrum. The Kovats Retention Index (RI) is a standardized measure that normalizes retention times relative to a series of n-alkane standards. researchgate.net This value is more reproducible between laboratories and instruments than the raw retention time. researchgate.net For this compound, experimental retention indices have been determined on various types of GC columns. nih.govnist.gov

Once a compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. This experimental spectrum is then compared against extensive, curated databases such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry. spectrometrics.comacdlabs.comshimadzu.eu A high match score provides strong evidence for the compound's identity. chula.ac.th

| Compound | CAS Number | Kovats RI (Standard Non-Polar) | Source |

|---|---|---|---|

| This compound | 25117-24-2 | 1460 | nih.gov |

| 2-Methyltetradecane (B74470) | 1560-95-8 | 1465 | nih.gov |

| 3-Methyltetradecane | 18435-22-8 | 1468.7 |

A significant analytical challenge is the co-elution of structural isomers, which often have very similar boiling points and polarities. The isomers 2-methyltetradecane, 3-methyltetradecane, and this compound are difficult to separate using standard GC conditions. researchgate.net Their mass spectra are also very similar, primarily differing in the relative abundances of certain fragment ions, which can complicate unambiguous identification when they overlap.

Several strategies are employed to overcome these co-elution challenges:

High-Resolution Capillary Columns: Utilizing long capillary columns (e.g., >60 m) with thin films of stationary phase enhances separation efficiency, increasing the likelihood of resolving isomeric peaks. researchgate.net

Optimized Temperature Programming: Slow, carefully controlled temperature ramps in the GC oven can improve the separation between closely eluting compounds. ncat.edu

Chemometric Deconvolution: Advanced data analysis techniques, such as multivariate curve resolution (MCR), can mathematically resolve overlapping chromatographic peaks into their pure components. researchgate.netresearchgate.net This approach analyzes the entire dataset to extract the pure mass spectra and elution profiles of co-eluting compounds. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a substance above its critical temperature and pressure as the mobile phase, most commonly carbon dioxide. mdpi.com SFC is considered a "green" technology because it significantly reduces the use of organic solvents. It combines some of the best features of gas and liquid chromatography, offering high efficiency and fast analysis times.

For the separation of hydrocarbon isomers, SFC provides unique selectivity and is particularly well-suited for high-resolution fractionation on both analytical and preparative scales. mdpi.comnasa.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without sacrificing resolution, making it an excellent alternative to HPLC for isolating pure fractions of isomers like this compound for further analysis. shimadzu.com

While mass spectrometry is the most common detector for identification, coupling gas chromatography with other detectors can provide enhanced selectivity or more accurate quantification. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon in the analyte. For accurate quantification of this compound in mixtures like diesel fuel, GC-FID is often used alongside GC-MS. mdpi.com The GC-MS provides confident identification, while the GC-FID allows for precise concentration measurements. mdpi.com

Application of Retention Indices and Spectral Libraries for Peak Identification

Supercritical Fluid Chromatography (SFC) for High-Resolution Fractionation

Spectroscopic Methods for Structural and Stereochemical Elucidation

While chromatography separates components of a mixture, spectroscopic techniques are employed to determine the precise molecular structure of an isolated compound. numberanalytics.comjchps.com For a molecule like this compound, spectroscopic methods can confirm the branching position and, in principle, address its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. jchps.comresearchgate.net In particular, ¹³C NMR spectroscopy can definitively differentiate between 2-, 3-, and this compound by revealing the unique chemical environment of each carbon atom in the molecule's skeleton. researchgate.net Each isomer will produce a distinct pattern of signals in the ¹³C NMR spectrum, allowing for unambiguous structural assignment.

The this compound molecule contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-methyltetradecane and (S)-4-methyltetradecane. While standard spectroscopic techniques cannot distinguish between enantiomers, specialized chiral methods can be used. Chiral gas chromatography, which employs a stationary phase containing a chiral selector, is capable of separating enantiomers, allowing for their individual detection and quantification. gcms.cz Furthermore, NMR spectroscopy can be used to analyze diastereomeric compounds, and it is envisioned that high-field ¹³C NMR could be applied for the stereochemical characterization of such branched alkanes. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Branch Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. studypug.comlibretexts.org For this compound, ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the carbon skeleton and pinpointing the location of the methyl branch. core.ac.ukbhu.ac.in

In a typical ¹³C NMR spectrum of an alkane, each unique carbon atom in the molecule produces a distinct signal, providing a count of the different carbon environments. bhu.ac.inchemguide.co.uk The chemical shift (δ), measured in parts per million (ppm), of each signal indicates the electronic environment of the carbon atom. Carbons in different positions along the chain and near the methyl branch will have slightly different chemical shifts due to variations in electron density. studypug.comchemguide.co.uk

For instance, the carbon atom at the branch point (C4), the methyl group carbon, and the carbons adjacent to the branch will exhibit characteristic chemical shifts that allow for their definitive assignment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity between protons and carbons, providing unambiguous confirmation of the carbon backbone and the position of the methyl group. core.ac.ukipb.pt

The presence of a chiral center at the C4 position in this compound means that it can exist as two enantiomers, (R)-4-methyltetradecane and (S)-4-methyltetradecane. When another chiral center is present in a molecule, this gives rise to diastereomers. While enantiomers have identical NMR spectra in achiral solvents, the presence of a chiral center can influence the chemical shifts of nearby carbons, especially in molecules with additional stereocenters. masterorganicchemistry.com

In such cases, ¹³C NMR spectroscopy can be a valuable tool for distinguishing between diastereomers. The different spatial arrangements of the substituents in diastereomers can lead to subtle but measurable differences in the chemical shifts of the carbon atoms, particularly those close to the chiral centers. This allows for the potential to determine the relative population of each diastereomer in a mixture. The presence of a chiral center can remove the chemical equivalence of certain carbon atoms, leading to a greater number of signals in the ¹³C NMR spectrum than might otherwise be expected. masterorganicchemistry.com

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence NMR chemical shifts. csic.esliverpool.ac.uk For a flexible molecule like this compound, various rotational conformers exist in solution at room temperature. The observed chemical shift for each carbon is a weighted average of the shifts for all populated conformations.

Theoretical models and computational chemistry can be used to predict the chemical shifts for different possible conformations. csic.esliverpool.ac.uk By comparing these calculated shifts with the experimental NMR data, it is possible to gain insights into the preferred conformation of the molecule in solution. csic.es Factors such as steric hindrance and other non-bonded interactions play a crucial role in determining the relative energies of different conformers and, consequently, their population distribution, which is reflected in the measured chemical shifts. modgraph.co.uk

Carbon-13 NMR for Diastereomeric Population Distinction

Mass Spectrometry Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. amazonaws.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺·). libretexts.org The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₅H₃₂), the molecular weight is approximately 212.41 g/mol . nih.gov

The molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is highly characteristic of the molecule's structure and can be used for its confirmation. libretexts.orglcms.cz The fragmentation of alkanes is driven by the stability of the resulting carbocations. libretexts.org

Natural Occurrence, Biosynthetic Pathways, and Ecological Context

Occurrence in Flora and Fauna (Non-Human)

Presence in Plant Essential Oils and Volatile Emissions

4-Methyltetradecane has been identified as a component of the essential oils and volatile emissions of several plant species. For instance, it has been detected in the essential oil extracted from the seeds of Garcinia kola, a medicinal plant widely consumed in West and Central Africa. researchgate.netresearchgate.net A detailed analysis of Garcinia kola seed oil revealed the presence of 74 organic compounds, including this compound. researchgate.net

The compound has also been found in the essential oils of various other plants. In a study of the chemical composition of essential oils from different parts of Daphne mucronata, this compound was identified as a constituent of the leaf oil, comprising 5.10% of the total identified components. nih.govresearchgate.net Additionally, it was detected in the essential oil of Consolida regalis seeds. clvaw-cdnwnd.com The volatile organic compound profile of rice plants has also been shown to include 2-methyltetradecane (B74470), a closely related isomer, particularly during the tillering and panicle initiation stages. aloki.hu

Occurrence of this compound and Related Compounds in Plant Essential Oils

| Plant Species | Compound | Part of Plant | Percentage/Detection | Reference |

|---|---|---|---|---|

| Garcinia kola | This compound | Seeds | Detected | researchgate.netresearchgate.net |

| Daphne mucronata | 5-Methyltetradecane | Leaves | 5.10% | nih.govresearchgate.net |

| Consolida regalis | This compound | Seeds | 0.20% | clvaw-cdnwnd.com |

| Rice (Oryza sativa) | 2-Methyltetradecane | Volatile emissions | Detected | aloki.hu |

Role in Plant Metabolism or Defense Mechanisms

While the specific role of this compound in plant metabolism and defense is not extensively documented, parallels can be drawn from the functions of other methyl-branched alkanes and related compounds in plants. Plants have evolved a variety of defense mechanisms against herbivores and pathogens, which can be morphological, biochemical, or molecular. nih.gov These defenses can be either constitutive or induced upon attack. nih.gov

Branched-chain hydrocarbons, such as 4-methylhexadecane (B1606633), are found in the cuticular waxes of some plants, where they help protect the plant from water loss and pathogen invasion. ontosight.ai It is plausible that this compound serves a similar protective function in the plant species in which it is found. Plants also release volatile organic compounds that can act as indirect defenses by attracting natural enemies of herbivores. wikipedia.org The presence of methyltetradecanes in the volatile blends of herbivore-infested rice plants suggests a potential role in such tritrophic interactions. aloki.hu Furthermore, the induction of various metabolic pathways, including those producing secondary metabolites, is a key part of plant defense responses to stress. nih.govmdpi.com

Microbial Production and Biogeochemical Cycling

Biosynthesis of Methyl-Branched Alkanes in Fungal Systems

Certain fungi are known to synthesize branched-chain alkanes. For example, the fungus Fusarium verticillatum has been shown to produce 2-methyldecane (B42159) under specific carbon source conditions. While direct evidence for this compound synthesis by Fusarium verticillatum is not explicitly stated in the provided context, the ability of this fungus to produce other methyl-branched alkanes suggests a potential capability. Fungi, as well as other microorganisms, play a crucial role in the biosynthesis of a diverse array of natural products. iasworld.org

Metabolic Pathways Leading to Alkane Production in Microorganisms

Microorganisms synthesize alkanes and alkenes primarily through pathways derived from fatty acid metabolism. biofueljournal.comfrontiersin.org There are several known pathways for microbial alkane production. biofueljournal.comfrontiersin.org One major pathway involves the conversion of fatty acids into fatty aldehydes, which are then converted to alkanes. biofueljournal.commdpi.com This process can be catalyzed by a sequence of enzymes, including fatty acid reductase (FAR) or carboxylic acid reductase (CAR) to produce the aldehyde, followed by an aldehyde-deformylating oxygenase (ADO) to generate the final alkane. biofueljournal.comfrontiersin.org

The ADO enzyme, initially discovered in cyanobacteria, is a key player in this process, converting aldehydes into alkanes that are one carbon shorter (C(n-1)). biofueljournal.com Another pathway involves an acyl-ACP reductase (AAR) that converts fatty acyl-ACPs to fatty aldehydes, which are then acted upon by ADO. researchgate.net These biosynthetic pathways can be engineered in microorganisms like Escherichia coli to produce alkanes. mdpi.comresearchgate.net The production of alkanes is directly linked to the fatty acid biosynthesis machinery of the organism. mdpi.com

Function as Key Metabolites in Root-Microbe Interactions

This compound has been identified as a key metabolite in mediating interactions between plant roots and soil microbes, particularly in agricultural systems. A study on tea plant-legume intercropping systems found that this compound, along with acetamide (B32628) and diethyl carbamic acid, played a crucial role in these root-microbe interactions. nih.govfrontiersin.orgdntb.gov.ua This was especially prominent in tea plants intercropped with adzuki beans and in mixed intercropping systems with both mung beans and adzuki beans. nih.govfrontiersin.org

Intercropping legumes with tea plants has been shown to improve soil properties and tea quality by regulating the rhizosphere microbial community. mdpi.com The presence and concentration of specific root exudates, including compounds like this compound, can influence the structure and function of the microbial communities in the soil surrounding the plant roots. nih.gov These interactions are complex and can lead to benefits such as enhanced nutrient availability and improved plant health. mdpi.comnih.gov

Summary of this compound in Ecological Interactions

| Ecological Context | Role of this compound | Associated Organisms/Systems | Reference |

|---|---|---|---|

| Root-Microbe Interactions | Key mediating metabolite | Tea plants, adzuki beans, mung beans, soil bacteria | nih.govfrontiersin.orgdntb.gov.ua |

| Plant Defense (Inferred) | Potential protective agent/signaling molecule | Various plants, herbivores, pathogens | aloki.hunih.govontosight.ai |

Environmental Dynamics and Biotransformation Pathways

Environmental Distribution and Persistence in Various Matrices

Once released into the environment, 4-methyltetradecane, like other components of petroleum mixtures, undergoes several fate processes including dissolution in water, volatilization into the atmosphere, adsorption to soil and sediment particles, and degradation. canada.ca Due to its hydrophobic nature and low water solubility, it is expected to predominantly partition to soil, sediments, and biota. conicet.gov.ar

The persistence of organic compounds is not an inherent property but is determined by a combination of the substance's chemical structure and the prevailing environmental conditions. nih.gov Branched alkanes, such as this compound, are known to be more persistent in the environment compared to their linear counterparts. rsc.org This increased persistence is attributed to the steric hindrance presented by the methyl group, which can impede enzymatic action by microorganisms. rsc.org

While specific, extensive monitoring data for this compound across all environmental matrices is limited, its presence has been identified in specific contexts. For instance, it has been detected in studies analyzing chemicals associated with microplastics in water and sediment, indicating these can act as vectors for its distribution. unit.no It has also been identified as a volatile compound in food products. penpublishing.net Generally, hydrocarbons can be found in low concentrations from natural (biogenic) sources, but higher levels are typically linked to anthropogenic (petrogenic) inputs. conicet.gov.ar

Table 1: General Environmental Fate Processes for Alkanes

| Process | Description | Relevance for this compound |

|---|---|---|

| Adsorption | The compound binds to organic matter in soil and sediment. | High, due to its hydrophobic nature. |

| Volatilization | The compound evaporates into the atmosphere. | Moderate, depending on temperature and environmental matrix. |

| Dissolution | The compound dissolves in water. | Low, due to low water solubility. |

| Biodegradation | Breakdown by microorganisms. | A key degradation pathway, but slower than for linear alkanes. rsc.org |

| Photodegradation | Breakdown by sunlight. | Can be a significant process on surfaces. canada.ca |

Microbial Degradation Mechanisms of Branched Alkanes

The microbial degradation of alkanes is a critical process for their removal from the environment. nih.gov This natural attenuation process relies on the metabolic capabilities of diverse microorganisms to use these hydrocarbons as a source of carbon and energy. nih.govjax.org

While specific studies exhaustively listing all microbial species capable of degrading this compound are not available, research on the biodegradation of petroleum hydrocarbons and plastics has identified numerous microbial genera with the ability to break down complex organic molecules, including branched alkanes. These microorganisms are often isolated from contaminated environments such as soil from plastic-dumping sites, marine water, and sewage sludge. frontiersin.org

Genera known to contain hydrocarbon-degrading species include:

Bacteria: Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, Gordonia

Fungi: Aspergillus, Penicillium, Fusarium

It is highly probable that species within these genera possess the enzymatic machinery required for the catabolism of this compound. For example, various Pseudomonas and Rhodococcus species are well-documented for their broad substrate specificity towards alkanes. frontiersin.org

The microbial catabolism of alkanes is an aerobic process that involves a series of enzymatic reactions. numberanalytics.comresearchgate.net The breakdown of branched alkanes like this compound follows general pathways established for alkane metabolism, although the presence of branching introduces specific challenges and alternative routes. eolss.netebi.ac.uk

The initial and most crucial step is the activation of the chemically inert C-H bond, which is typically achieved by monooxygenase enzymes. This initial oxidation can occur at different positions on the alkane chain:

Terminal Oxidation: An oxygen atom is inserted at the terminal methyl group, forming a primary alcohol (4-methyltetradecan-1-ol). This alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to the corresponding fatty acid (4-methyltetradecanoic acid). researchgate.net

Subterminal Oxidation: The oxidation occurs at a carbon atom within the chain, forming a secondary alcohol. researchgate.net

Following the formation of the fatty acid, the molecule typically enters the β-oxidation pathway , where two-carbon units (acetyl-CoA) are sequentially cleaved off. However, the methyl branch in 4-methyltetradecanoic acid can block or "stall" the β-oxidation process at that point. eolss.net To overcome this, microorganisms may employ alternative strategies such as:

Carboxylation: An alternative pathway that can overcome the obstacle of chain-branching that prevents β-oxidation. eolss.net

α-oxidation or ω-oxidation: Pathways that can help to bypass the branched point.

These metabolic pathways ultimately convert the alkane into central metabolites like acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. frontiersin.org

The rate and extent of this compound biodegradation are not constant but are influenced by a combination of physical, chemical, and biological factors. globalscienceresearchjournals.org

Table 2: Key Factors Affecting Biodegradation of this compound

| Factor | Influence on Biodegradation Rate |

|---|---|

| Chemical Structure | The branched structure of this compound makes it more resistant to degradation than linear alkanes of similar length due to steric hindrance of enzymes. rsc.orgeolss.net |

| Temperature | Microbial activity and enzymatic reactions generally increase with temperature up to an optimum, beyond which rates decline. sparkoncept.com |

| pH | Each microbial species has an optimal pH range for growth and metabolism. Deviations from this range can inhibit degradation. numberanalytics.com |

| Oxygen Availability | The initial steps of alkane degradation are typically aerobic, requiring oxygen. In anaerobic (oxygen-limited) conditions, degradation is significantly slower or may proceed through different pathways. numberanalytics.comsparkoncept.com |

| Nutrient Availability | Microorganisms require nutrients, particularly nitrogen and phosphorus, to support cell growth and enzyme production. A lack of these nutrients can limit the biodegradation of carbon-rich compounds like alkanes. |

| Bioavailability | The compound must be accessible to the microorganisms. Low water solubility and strong adsorption to soil/sediment can reduce bioavailability and slow down degradation rates. |

| Microbial Population | The presence, abundance, and diversity of microorganisms capable of degrading branched alkanes are fundamental for the process to occur. sparkoncept.com |

Elucidation of Metabolic Pathways for Branched Alkane Catabolism

Abiotic Transformation Pathways in Environmental Systems

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. These are chemical reactions that occur without the involvement of living organisms. rsc.org

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. wordpress.com This can be a significant degradation pathway for pollutants at or near surfaces exposed to sunlight, such as surface waters or soil surfaces. canada.ca

The process can occur through two main routes:

Direct Photolysis: The chemical itself absorbs light energy, leading to the breaking of chemical bonds.

Indirect Photolysis: Other substances in the environment (photosensitizers), such as dissolved organic matter, absorb light and produce highly reactive chemical species (e.g., hydroxyl radicals) that then attack and degrade the target compound. wordpress.com

Chemical Oxidation Processes

Chemical oxidation processes are significant pathways for the transformation of persistent organic compounds like this compound in various environmental matrices. These reactions involve the use of strong oxidizing agents that can break down the stable C-H and C-C bonds of saturated alkanes, converting them into more polar and often less persistent substances. The reactivity of this compound is influenced by the presence of a tertiary carbon atom at the 4-position, which is more susceptible to oxidative attack than the primary and secondary carbons in the molecule.

Oxidation by Conventional Strong Oxidants

Conventional oxidants such as potassium permanganate (B83412) and ozone are capable of transforming alkanes under specific conditions.

Ozone (O₃): Ozone is a powerful oxidant that can react with saturated hydrocarbons, although the reactions are typically slow compared to its reactions with unsaturated compounds. copernicus.org The ozonation of long-chain alkanes can be initiated in the gas phase or in a condensed phase, sometimes enhanced by catalysts. acs.org Research on the ozonation of higher alkanes like n-dodecane, n-tetradecane, and n-hexadecane has shown that the reaction can be effectively carried out at room temperature in the presence of catalysts like activated charcoal, silica (B1680970) gel, or metal-loaded zeolites. researchgate.net The primary products of the ozonation of long-chain alkanes are typically ketones, with the position of oxidation varying along the carbon chain. researchgate.net For this compound, oxidation would likely be favored at the tertiary carbon, but reactions at secondary positions are also possible.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are defined as processes that generate highly reactive hydroxyl radicals (•OH) in sufficient quantities to effect water treatment. taltech.ee These radicals are non-selective and can rapidly degrade a wide range of organic contaminants. researchgate.net

Hydroxyl Radical (•OH) Reactions: The hydroxyl radical is a key oxidant in both atmospheric and aquatic environments. kaust.edu.sa In the troposphere, the primary degradation pathway for alkanes is through gas-phase oxidation reactions initiated by •OH radicals. copernicus.org The reaction proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the alkane molecule to form water and an alkyl radical (R•). Due to the presence of a tertiary hydrogen, H-abstraction from this compound is expected to be faster at the 4-position. Following the initial abstraction, the alkyl radical reacts with molecular oxygen to form a peroxy radical (RO₂•), which then participates in a series of reactions leading to the formation of various oxygenated products, including alcohols, ketones, and carboxylic acids. researchgate.netpnas.org

Fenton Process: The Fenton process is a specific AOP that utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. researchgate.net This system is effective in degrading various organic pollutants in wastewater. The generated •OH radicals can attack this compound, initiating the oxidative degradation cascade described above.

Oxidation by Disinfectants

Chemicals used for disinfection, such as chlorine dioxide, are also strong oxidants that can potentially react with organic compounds present in water.

Chlorine Dioxide (ClO₂): Chlorine dioxide is a powerful oxidizing and disinfecting agent used in water treatment. researchgate.net Unlike chlorine, it is less likely to form trihalomethanes. cheminst.ca While its primary role is disinfection, its high oxidizing potential allows it to react with various organic compounds. researchgate.net Although specific studies on the reaction between ClO₂ and long-chain branched alkanes are limited, its strong reactivity suggests it could contribute to the transformation of this compound, likely through radical pathways initiated by the abstraction of a hydrogen atom.

Summary of Chemical Oxidation Pathways

The table below summarizes the key chemical oxidation processes relevant to the degradation of this compound.

| Oxidant | Process Type | Primary Reaction Mechanism | Likely Products | Reaction Conditions |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Conventional Oxidation | H-abstraction at tertiary carbon | Alcohols, Carboxylic acids | Aqueous phase |

| Ozone (O₃) | Conventional Oxidation / Ozonolysis | Radical chain reaction | Ketones, Alcohols, Acids | Gas or condensed phase, can be catalyzed |

| Hydroxyl Radical (•OH) | Advanced Oxidation Process (AOP) | H-abstraction | Alcohols, Ketones, Peroxides, Carboxylic acids | Atmospheric, Aqueous (e.g., Fenton process) |

| Chlorine Dioxide (ClO₂) | Disinfection/Oxidation | Radical-mediated H-abstraction | Chlorinated and oxygenated derivatives | Aqueous phase (water treatment) |

Compound List

Theoretical and Computational Investigations of 4 Methyltetradecane

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like 4-methyltetradecane, with its long carbon chain and a methyl branch, conformational analysis is crucial for understanding its physical and chemical properties. This analysis involves identifying the molecule's preferred three-dimensional arrangements (conformations) and the energy barriers between them.

The rotation around the numerous single carbon-carbon (C-C) bonds in this compound gives rise to a vast number of possible conformations. However, not all conformations are equally stable. The most stable, or low-energy, conformations are those that minimize steric and torsional strain.

For any open-chain alkane, the most favorable arrangement around a C-C bond is the staggered conformation, where the substituents on adjacent carbons are as far apart as possible. Conversely, the eclipsed conformation, where substituents are aligned, is the least stable due to increased electron repulsion. tandfonline.comlibretexts.org In a long-chain alkane like this compound, the lowest-energy conformation for the main chain is a fully extended, zigzag arrangement, where all C-C bonds are in the anti-periplanar (anti) conformation, with a dihedral angle of 180°. unizin.org

The introduction of a methyl group at the C4 position creates additional complexity. The rotation around the C3-C4 and C4-C5 bonds is particularly important. In addition to the anti conformation, gauche conformations, where the largest groups are at a 60° dihedral angle to each other, are also possible staggered arrangements. libretexts.org While more stable than eclipsed conformations, gauche interactions introduce some steric strain, making them slightly higher in energy than the anti conformation. unizin.org For instance, in butane (B89635), the gauche conformation is about 3.8 kJ/mol (0.9 kcal/mol) higher in energy than the anti conformation. unizin.org

The presence of the methyl group means that at the C3-C4 bond, there will be gauche interactions between the methyl group and the decyl chain. The molecule will predominantly adopt conformations that minimize these energetically unfavorable interactions. The transitions between these conformations (e.g., from anti to gauche) occur rapidly at room temperature due to the relatively low energy barriers for rotation around the C-C single bonds. unizin.org

| Interaction Type | Relative Energy (kJ/mol) | Description |

|---|---|---|

| H-H eclipsed | ~4.0 | Torsional strain from eclipsing hydrogen atoms. |

| C-H eclipsed | ~6.0 | Torsional strain from eclipsing a hydrogen atom and a methyl group. |

| Gauche (C-C/C-C) | ~3.8 | Steric strain between two methyl groups at a 60° angle. |

| Anti (C-C/C-C) | 0 | Most stable arrangement with large groups at a 180° angle. |

Note: The energy values are approximate and derived from studies on smaller alkanes like butane and propane (B168953), but the principles apply to the local interactions within this compound. libretexts.org

Low-Energy Conformations and Conformational Transitions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a more detailed picture of the electronic structure of this compound and can be used to predict its reactivity. rsdjournal.orgwikipedia.org These methods solve the Schrödinger equation for the molecule to yield information about molecular orbitals, electron density distribution, and electrostatic potential. wikipedia.org

For a molecule like this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the precise bond lengths and angles of the most stable conformers with high accuracy.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data. rsc.org

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Map Electrostatic Potential: Visualize the electron density distribution on the molecular surface. For an alkane, the surface is predominantly nonpolar, but subtle variations can indicate sites that are more or less susceptible to interaction with other molecules.

Predict Reaction Pathways: By calculating the energies of reactants, products, and transition states, quantum chemistry can elucidate the mechanisms of reactions involving alkanes, such as combustion or halogenation. acs.org For instance, the calculations can determine the relative ease of abstracting a hydrogen atom from a primary, secondary, or tertiary carbon, which is crucial for predicting the products of free-radical reactions.

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic energies (HOMO/LUMO), electrostatic potential. | Provides a good balance of accuracy and computational cost for a molecule of this size. nih.gov |

| Ab Initio (e.g., MP2, CCSD(T)) | Highly accurate energies and properties. | Often used as a benchmark for more approximate methods, though computationally expensive for large molecules. wikipedia.org |

| Semi-empirical Methods | Faster, less accurate calculations of electronic properties. | Useful for preliminary screening of large numbers of conformers. |

Simulation of Interactions with Solvents and Biological Membranes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. aip.orgresearchgate.net These simulations can provide insights into how this compound behaves in solution and how it might interact with complex systems like biological membranes.

Interactions with Solvents: The solubility and behavior of this compound in different solvents can be simulated using MD. In a nonpolar solvent, such as hexane, this compound would be readily soluble due to favorable van der Waals interactions. The simulations could explore how the presence of the solvent affects the conformational equilibrium of the alkane. In a polar solvent like water, the hydrophobic effect would dominate. The nonpolar this compound molecule would be driven to minimize its contact with water molecules, leading to aggregation with other nonpolar molecules if present. MD simulations can quantify the thermodynamics of this process by calculating the solvation free energy. rsc.org

Interactions with Biological Membranes: Biological membranes are primarily composed of a lipid bilayer. As a long-chain, branched alkane, this compound is lipophilic and would be expected to readily partition into the hydrophobic core of a cell membrane. MD simulations can model this process in detail. pnas.org By placing a this compound molecule in a simulation box with a pre-equilibrated model of a lipid bilayer (e.g., composed of phospholipids (B1166683) like DPPC or POPC) and water, one can observe the spontaneous insertion of the alkane into the membrane.

These simulations can reveal:

The preferred location and orientation of this compound within the bilayer.

The effect of the alkane on the structural properties of the membrane, such as its thickness, fluidity, and the order of the lipid acyl chains.

The free energy profile of moving the alkane from the aqueous phase into the center of the membrane, providing a measure of its partitioning coefficient.

Emerging Research Areas and Future Directions

Development of Novel Synthetic Routes with Improved Selectivity and Sustainability

The synthesis of specific isomers of branched alkanes like 4-Methyltetradecane presents a significant challenge due to the difficulty in controlling regioselectivity. Traditional methods often result in mixtures of isomers, necessitating complex purification steps. Current research efforts are directed towards developing more selective and sustainable synthetic strategies.

One promising approach involves cross-coupling reactions catalyzed by transition metals. For instance, nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides or tosylates offers a pathway to construct the carbon skeleton with high precision. Future research is focused on replacing stoichiometric organometallic reagents with more sustainable alternatives and employing earth-abundant metal catalysts like iron or copper.

Another area of development is the use of catalytic hydroisomerization of linear alkanes. While this is a common industrial process, achieving high selectivity for a specific isomer such as this compound is a key research objective. The design of shape-selective zeolites and other microporous catalysts is crucial for controlling the position of the methyl branch. The goal is to develop catalysts that favor the formation of monobranched alkanes over multibranched ones and to direct the branching to a specific carbon atom.

Sustainable approaches are also being explored, such as the use of biomass-derived feedstocks. For example, fatty acids can be converted into long-chain ketones, which can then be subjected to a series of reactions, including Grignard addition and subsequent reduction, to yield the desired branched alkane. The development of one-pot tandem reactions that minimize waste and energy consumption is a key trend in this area.

Table 1: Comparison of Synthetic Approaches for Branched Alkanes

| Synthetic Method | Advantages | Research Directions for this compound |

| Grignard Reactions | High yield and purity of the target molecule. | Development of stereoselective methods for chiral synthesis. |

| Catalytic Hydroisomerization | Utilizes readily available linear alkane feedstocks. | Design of shape-selective catalysts for improved regioselectivity. |

| Biomass Conversion | Utilizes renewable resources, enhancing sustainability. | Optimization of reaction pathways to increase efficiency and reduce steps. |

Advanced Techniques for Isomer-Specific Environmental Monitoring

The environmental monitoring of this compound is complicated by the presence of a multitude of other hydrocarbon isomers. Advanced analytical techniques are essential for the accurate identification and quantification of this specific compound in complex environmental matrices such as soil, water, and air.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) has emerged as a powerful tool for this purpose. This technique provides enhanced separation of isomers that would co-elute in a traditional one-dimensional GC analysis. The use of time-of-flight mass spectrometry (TOF-MS) with GCxGC allows for the rapid acquisition of full mass spectra, aiding in the confident identification of this compound among other structurally similar compounds.

Another advanced method is the use of specific sorbent materials for solid-phase microextraction (SPME) prior to GC-MS analysis. Developing polymer coatings for SPME fibers that exhibit selectivity towards branched alkanes over linear alkanes can pre-concentrate the analyte of interest, thereby improving detection limits and reducing matrix interference.

Future research is focused on the development of portable and field-deployable sensors for real-time monitoring of volatile organic compounds (VOCs), including this compound. These could be based on principles such as photoionization detection (PID) or ion mobility spectrometry (IMS), potentially with selective membranes or pre-concentration traps to enhance specificity.

Deeper Understanding of Biological Roles as Signaling Molecules in Non-Human Organisms

There is growing evidence that this compound plays a role as a semiochemical, particularly a pheromone, in various insect species. These chemical signals are crucial for communication related to mating, aggregation, and trail-following.

For example, research has identified this compound as a component of the female sex pheromone in certain species of longhorn beetles (Cerambycidae). In these cases, it often acts in concert with other compounds to elicit a behavioral response in males. The specific ratio of this compound to other components can be critical for species recognition and reproductive isolation.

In some ant species, branched alkanes, including isomers of methyltetradecane, are found in the cuticular hydrocarbon profile. These profiles serve as a "chemical signature" that allows ants to distinguish between nestmates and non-nestmates, thus playing a vital role in social organization and colony defense.

Future research in this area will likely focus on identifying the specific olfactory receptors in insects that detect this compound. Understanding the structure-activity relationship of these receptors could pave the way for the development of highly specific and environmentally benign pest control strategies based on pheromone mimics or antagonists.

Elucidation of Specific Enzymatic Pathways for Biosynthesis and Biodegradation

The biosynthesis of branched-chain hydrocarbons like this compound in organisms such as insects and cyanobacteria is an area of active investigation. The prevailing hypothesis is that these compounds are derived from fatty acid metabolism. The process is thought to involve the elongation of a short-chain carboxylic acid starter unit (in this case, likely derived from isobutyryl-CoA or a similar branched-chain starter) with malonyl-CoA units, followed by reduction and subsequent processing steps. However, the specific enzymes responsible for the introduction of the methyl branch at the C4 position are not yet fully characterized.

On the degradation side, microorganisms play a crucial role in the environmental fate of this compound. The biodegradation of branched alkanes is generally initiated by a terminal or sub-terminal oxidation reaction catalyzed by monooxygenase enzymes, such as those belonging to the cytochrome P450 family or alkane hydroxylases. This initial oxidation step introduces a hydroxyl group, forming an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting branched-chain fatty acid can then be metabolized through pathways similar to β-oxidation. The presence of the methyl branch can, however, hinder the degradation process compared to linear alkanes, leading to slower removal from the environment.

Future research will aim to isolate and characterize the key enzymes involved in both the synthesis and degradation of this compound. This knowledge could be applied in biotechnology for the production of "green" chemicals or in bioremediation strategies for hydrocarbon-contaminated sites.

Application of In Silico Methods for Predictive Studies on Reactivity and Environmental Fate

Computational, or in silico, methods are becoming increasingly valuable for predicting the physicochemical properties, reactivity, and environmental fate of chemicals like this compound, thereby reducing the need for extensive and costly experimental testing.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the this compound molecule. These models can predict properties like bond dissociation energies, which are crucial for understanding its thermal stability and reactivity towards atmospheric oxidants like the hydroxyl radical (•OH). This, in turn, allows for the estimation of its atmospheric lifetime.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also being developed. These statistical models correlate the chemical structure of a compound with its biological activity or physical properties. For this compound, QSARs can be used to predict its toxicity to various organisms, while QSPRs can estimate properties such as its boiling point, vapor pressure, and water solubility, which are essential inputs for environmental fate models.

Future directions in this field include the development of more sophisticated multi-scale models that can simulate the behavior of this compound from the molecular level up to its transport and distribution in ecosystems. The integration of machine learning and artificial intelligence with these models is also a promising avenue for improving their predictive accuracy.

Q & A

Q. What gaps exist in the current understanding of this compound’s role in lipid bilayer interactions?

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

Q. What protocols are recommended for assessing this compound’s toxicity in ecological models?

- Methodological Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction). Use LC50/EC50 calculations with 95% confidence intervals and include positive/negative controls .

Q. How should researchers manage large datasets from this compound studies for public accessibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.